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Compound of Interest

Compound Name: PF-06815345 hydrochloride

Cat. No.: B15577151 Get Quote

Groton, Connecticut - PF-06815345 hydrochloride, an orally active small molecule inhibitor of

proprotein convertase subtilisin/kexin type 9 (PCSK9), emerged from Pfizer's research and

development pipeline as a promising agent for the management of hypercholesterolemia.

Despite its potential, the clinical development of this compound was ultimately discontinued.

This technical guide provides a comprehensive overview of the discovery, development history,

mechanism of action, and synthetic route of PF-06815345 hydrochloride, based on publicly

available scientific literature and clinical trial information.

Discovery and Development Trajectory
PF-06815345 was identified as a potent inhibitor of PCSK9, a key regulator of low-density

lipoprotein cholesterol (LDL-C) levels. The development of an oral PCSK9 inhibitor was a

significant goal for pharmaceutical companies, aiming to provide a more convenient alternative

to the injectable monoclonal antibody therapies.

The development of PF-06815345 progressed to a Phase 1 clinical trial (NCT02654899)

designed to evaluate its safety, tolerability, and pharmacokinetics in healthy adult subjects.[1]

However, this trial was terminated prematurely. Public records indicate that this was a strategic

business decision and not due to safety or efficacy concerns.[1] Subsequently, Pfizer

announced the discontinuation of its oral PCSK9 inhibitor program.[2]

Mechanism of Action: Targeting PCSK9 to Lower
LDL-C
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PCSK9 functions by binding to the LDL receptor (LDLR) on the surface of hepatocytes,

targeting it for lysosomal degradation. This reduction in the number of available LDLRs leads to

decreased clearance of LDL-C from the bloodstream, resulting in elevated plasma LDL-C

levels.

By inhibiting the interaction between PCSK9 and the LDLR, PF-06815345 was designed to

increase the recycling of the LDLR to the hepatocyte surface. This enhanced receptor

availability would, in turn, lead to increased uptake of LDL-C from the circulation and a

reduction in plasma LDL-C concentrations.
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Figure 1: Mechanism of Action of PF-06815345.

Physicochemical and Preclinical Data
PF-06815345 hydrochloride is characterized by the following properties:

Property Value

Molecular Formula C₂₇H₂₉ClFN₉O₄

CAS Number 1900686-46-5
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In Vitro Activity
Parameter Value

IC₅₀ (PCSK9 Inhibition) 13.4 µM[3]

In Vivo Animal Model
In a humanized PCSK9 mouse model, oral administration of PF-06815345 demonstrated a

significant reduction in plasma PCSK9 levels. A single dose of 500 mg/kg resulted in a 72%

decrease in plasma PCSK9 four hours post-administration.[3]

Clinical Development: Phase 1 Trial Overview
A Phase 1, randomized, double-blind, placebo-controlled, single-dose escalating study was

initiated to assess the safety, tolerability, and pharmacokinetics of PF-06815345 in healthy

subjects.

Figure 2: Workflow of the Phase 1 Clinical Trial for PF-06815345.

The primary outcome measures of the study were to be the incidence of all-causality adverse

events, serious adverse events, and discontinuations due to adverse events, as well as

pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life. The study intended to

enroll healthy male and female subjects of non-childbearing potential between the ages of 18

and 55.[1]

Synthesis of PF-06815345 Hydrochloride
The synthesis of PF-06815345 involved a multi-step process. A notable second-generation

synthesis was developed, which featured a regioselective tin-mediated alkylation to construct

the N-1 alkylated tetrazole and a kinetic enzymatic resolution to obtain the desired single

enantiomer.[4]

General Synthetic Scheme
While a detailed, step-by-step protocol is not publicly available, the overall synthetic strategy

can be summarized as follows:
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Formation of Key Intermediates: Synthesis of the substituted pyrazole and the chiral

piperidine moieties.

Tetrazole Formation and Alkylation: Construction of the tetrazole ring followed by a

regioselective N-1 alkylation.

Enzymatic Resolution: Separation of the desired enantiomer using an enzymatic resolution

method.

Coupling and Final Assembly: Coupling of the key fragments to assemble the final molecule.

Salt Formation: Conversion to the hydrochloride salt.
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Figure 3: High-level Synthetic Scheme for PF-06815345.

Conclusion
PF-06815345 hydrochloride represented a significant effort in the pursuit of an oral therapy

for hypercholesterolemia through the inhibition of PCSK9. While the compound demonstrated

promising preclinical activity, its clinical development was halted due to a strategic decision by

Pfizer. The history of PF-06815345 underscores the complexities and challenges inherent in

drug development, where factors beyond preclinical efficacy and early clinical safety can

influence the trajectory of a promising therapeutic candidate. The scientific knowledge gained

from its development, particularly in the area of small molecule PCSK9 inhibition and its

chemical synthesis, contributes to the broader understanding of this important therapeutic

target.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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